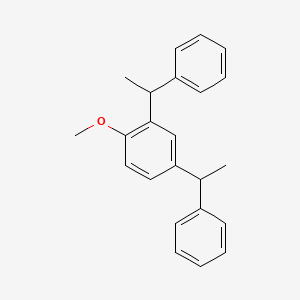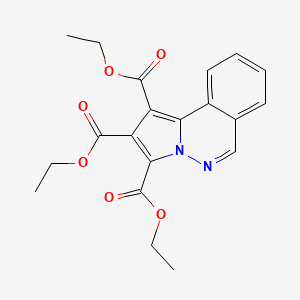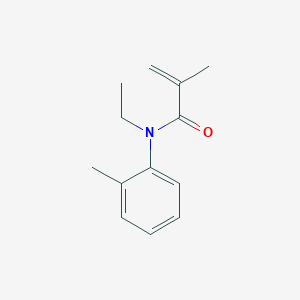
2,4-Bis(alpha-methylbenzyl)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-BIS(1-PHENYLETHYL)ANISOLE is an organic compound with the molecular formula C23H24O and a molecular weight of 316.447 g/mol . This compound is part of a collection of rare and unique chemicals often used in early discovery research . It is known for its unique structure, which includes two phenylethyl groups attached to an anisole core.
Preparation Methods
The synthesis of 2,4-BIS(1-PHENYLETHYL)ANISOLE typically involves electrophilic aromatic substitution reactions. These reactions are characterized by the substitution of a hydrogen atom on an aromatic ring with an electrophile . The general mechanism involves the formation of a sigma complex, followed by the loss of a proton to restore aromaticity
Chemical Reactions Analysis
2,4-BIS(1-PHENYLETHYL)ANISOLE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-BIS(1-PHENYLETHYL)ANISOLE is primarily used in early discovery research . Its unique structure makes it a valuable compound for studying various chemical reactions and mechanisms. In medicinal chemistry, it can be used to design and develop new pharmaceutical compounds
Mechanism of Action
The mechanism of action for 2,4-BIS(1-PHENYLETHYL)ANISOLE involves its interaction with molecular targets through electrophilic aromatic substitution . The compound’s phenylethyl groups can participate in various chemical reactions, influencing its overall reactivity and interaction with other molecules. The specific pathways involved depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
2,4-BIS(1-PHENYLETHYL)ANISOLE can be compared to other benzene derivatives that undergo electrophilic aromatic substitution . Similar compounds include:
Chlorobenzene: A benzene ring with a chlorine substituent.
Nitrobenzene: A benzene ring with a nitro group substituent.
Toluene: A benzene ring with a methyl group substituent.
Properties
CAS No. |
2456-45-3 |
|---|---|
Molecular Formula |
C23H24O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-methoxy-2,4-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C23H24O/c1-17(19-10-6-4-7-11-19)21-14-15-23(24-3)22(16-21)18(2)20-12-8-5-9-13-20/h4-18H,1-3H3 |
InChI Key |
LSILZVKNUDAPDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)OC)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B11963512.png)
![N-(1-methyl-2-phenylethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B11963515.png)





![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11963549.png)

![4-[(E)-(2-bromophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione](/img/structure/B11963555.png)


![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11963580.png)
